N-Methylation: Higher Lipophilicity & Lower TPSA
N-methylation of 1-(piperidin-4-yl)ethanone to form 1-(1-methylpiperidin-4-yl)ethanone (the free base of the target compound) results in a quantifiable shift in key drug-likeness parameters. The topological polar surface area (TPSA) decreases from 29.1 Ų to 20.31 Ų, while the LogD at pH 7.4 increases from -2.36 to -0.54 [1]. This demonstrates a significant increase in lipophilicity and a predicted improvement in membrane permeability for the N-methylated scaffold.
| Evidence Dimension | Calculated Physicochemical Properties (TPSA & LogD) |
|---|---|
| Target Compound Data | TPSA: 20.31 Ų; LogD (pH 7.4): -0.54 |
| Comparator Or Baseline | 1-(Piperidin-4-yl)ethanone (des-methyl analog); TPSA: 29.1 Ų; LogD (pH 7.4): -2.36 |
| Quantified Difference | Δ TPSA: -8.79 Ų; Δ LogD (pH 7.4): +1.82 log units |
| Conditions | JChem calculated properties as reported by Chembase. |
Why This Matters
The 1.82 log unit increase in LogD and 8.79 Ų reduction in TPSA are critical differentiators for CNS drug discovery programs where passive blood-brain barrier penetration is required, making the N-methylated scaffold a more favorable starting point than its des-methyl counterpart.
- [1] Chembase. 1-(1-methylpiperidin-4-yl)ethan-1-one (CBID: 258064) and 1-(piperidin-4-yl)ethan-1-one (CBID: 287586). JChem calculated properties. (Accessed 2026-04-25). View Source
